molecular formula C7H2Br2F4 B1447688 2,6-Dibromo-4-fluorobenzotrifluoride CAS No. 1803837-12-8

2,6-Dibromo-4-fluorobenzotrifluoride

Cat. No.: B1447688
CAS No.: 1803837-12-8
M. Wt: 321.89 g/mol
InChI Key: IGUOTARZBHBVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dibromo-4-fluorobenzotrifluoride: is an organic compound with the molecular formula C7H2Br2F4 . It is a derivative of benzotrifluoride, where two bromine atoms and one fluorine atom are substituted at the 2, 6, and 4 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 4-fluorobenzotrifluoride: One common method involves the bromination of 4-fluorobenzotrifluoride using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Industrial Production Methods: Industrially, the compound can be synthesized through a similar bromination process, but on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2,6-Dibromo-4-fluorobenzotrifluoride can undergo nucleophilic aromatic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2,4-Dibromo-6-fluorobenzotrifluoride
  • 2,6-Dichloro-4-fluorobenzotrifluoride
  • 2,6-Dibromo-4-chlorobenzotrifluoride

Uniqueness:

Properties

IUPAC Name

1,3-dibromo-5-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-4-1-3(10)2-5(9)6(4)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUOTARZBHBVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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